G280-9

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

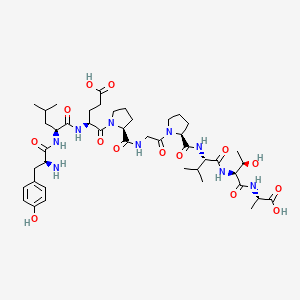

Formule moléculaire |

C44H67N9O14 |

|---|---|

Poids moléculaire |

946.1 g/mol |

Nom IUPAC |

(4S)-4-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-[(2S)-2-[[2-[(2S)-2-[[(2S)-1-[[(2S,3R)-1-[[(1S)-1-carboxyethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-5-oxopentanoic acid |

InChI |

InChI=1S/C44H67N9O14/c1-22(2)19-30(49-37(59)28(45)20-26-11-13-27(55)14-12-26)38(60)48-29(15-16-34(57)58)43(65)53-18-8-9-31(53)39(61)46-21-33(56)52-17-7-10-32(52)40(62)50-35(23(3)4)41(63)51-36(25(6)54)42(64)47-24(5)44(66)67/h11-14,22-25,28-32,35-36,54-55H,7-10,15-21,45H2,1-6H3,(H,46,61)(H,47,64)(H,48,60)(H,49,59)(H,50,62)(H,51,63)(H,57,58)(H,66,67)/t24-,25+,28-,29-,30-,31-,32-,35-,36-/m0/s1 |

Clé InChI |

BLEZYVGGTWZGPY-YDTVLPSFSA-N |

SMILES isomérique |

C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]1CCCN1C(=O)CNC(=O)[C@@H]2CCCN2C(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC3=CC=C(C=C3)O)N)O |

SMILES canonique |

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)N1CCCC1C(=O)NCC(=O)N2CCCC2C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(C)C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)N |

Origine du produit |

United States |

Foundational & Exploratory

G280-9 Peptide: A Technical Guide to its Function and Discovery in Melanoma Immunotherapy

For Researchers, Scientists, and Drug Development Professionals

Abstract

The G280-9 peptide, a nonameric epitope derived from the melanoma-associated antigen glycoprotein 100 (gp100), represents a significant target in the field of cancer immunotherapy. This technical guide provides a comprehensive overview of the this compound peptide, including its discovery, its function as an HLA-A2 restricted tumor antigen, and the downstream signaling events it initiates upon recognition by cytotoxic T lymphocytes (CTLs). Detailed experimental protocols for the characterization and functional assessment of this peptide are provided, along with a summary of key quantitative data. This document is intended to serve as a core resource for researchers and professionals involved in the development of peptide-based cancer vaccines and T-cell therapies.

Introduction

The this compound peptide, with the amino acid sequence YLEPGPVTA, corresponds to residues 280-288 of the human melanoma antigen gp100.[1] It is a naturally processed and presented epitope on the surface of melanoma cells in the context of the Major Histocompatibility Complex (MHC) class I molecule HLA-A*02:01.[2] The presentation of this peptide by melanoma cells allows for their recognition and subsequent destruction by cytotoxic T lymphocytes (CTLs), making the this compound peptide a key target for immunotherapeutic strategies against melanoma.[3] A modified version of this peptide, G280-9V (YLEPGPVTV), has also been developed to enhance its immunogenicity by improving its binding affinity to the HLA-A2 molecule.[4]

Discovery and Identification

The this compound peptide was identified as a naturally processed epitope recognized by CTLs derived from melanoma patients.[2][3] Its discovery was a crucial step in understanding the cellular immune response against melanoma and paved the way for the development of peptide-based vaccines.

Identification as a CTL Epitope

The initial identification of the this compound peptide involved the screening of peptides eluted from HLA-A2.1 molecules on the surface of human melanoma cells.[3] Mass spectrometry was used to sequence these naturally processed peptides.[2] The nonamer peptide YLEPGPVTA was subsequently confirmed to be an epitope for CTLs from multiple HLA-A2 positive melanoma patients.[3]

Function of the this compound Peptide

The primary function of the this compound peptide is to act as a tumor-associated antigen, enabling the immune system to recognize and eliminate melanoma cells.

MHC Class I Presentation

As an endogenous protein fragment, the this compound peptide is processed within the proteasome of melanoma cells and loaded onto HLA-A*02:01 molecules in the endoplasmic reticulum. The resulting peptide-MHC complex is then transported to the cell surface for presentation to CD8+ T cells.

T-Cell Recognition and Activation

The T-cell receptor (TCR) on the surface of CD8+ CTLs can specifically recognize the this compound peptide when it is presented by the HLA-A*02:01 molecule. This recognition, in conjunction with co-stimulatory signals, triggers the activation of the CTL, leading to a cascade of intracellular signaling events.

Cytotoxic T-Lymphocyte Response

Upon activation, CTLs proliferate and differentiate into effector cells that can directly kill melanoma cells presenting the this compound peptide. This killing is mediated through the release of cytotoxic granules containing perforin and granzymes, or through the Fas-FasL pathway, inducing apoptosis in the target cancer cell.

Quantitative Data

The following table summarizes key quantitative data related to the this compound peptide's function.

| Parameter | Value | Method | Reference |

| Peptide Sequence | YLEPGPVTA | Edman Degradation / Mass Spectrometry | [1] |

| MHC Restriction | HLA-A*02:01 | T-cell recognition assays | [2] |

| T-Cell Activation (EC50) | ~0.04 µM | IFN-γ ELISPOT | [5] |

Signaling Pathways

T-Cell Receptor Signaling Pathway

The binding of the this compound/HLA-A2 complex to the TCR on a CD8+ T cell initiates a complex signaling cascade, leading to T-cell activation, proliferation, and effector function.

Experimental Protocols

Experimental Workflow: T-Cell Response to this compound

The following diagram illustrates the general workflow for assessing the immunogenicity of the this compound peptide.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. Mass-spectrometric evaluation of HLA-A*0201-associated peptides identifies dominant naturally processed forms of CTL epitopes from MART-1 and gp100 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Facebook [cancer.gov]

- 5. Magnetic-Activated Cell Sorting of TCR-Engineered T Cells, Using tCD34 as a Gene Marker, but Not Peptide–MHC Multimers, Results in Significant Numbers of Functional CD4+ and CD8+ T Cells - PMC [pmc.ncbi.nlm.nih.gov]

G280-9 Peptide: A Technical Guide to Synthesis and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

The G280-9 peptide, a 9-amino acid epitope derived from the melanoma-associated antigen glycoprotein 100 (gp100), is a significant target in the development of cancer immunotherapies. This technical guide provides an in-depth overview of the synthesis, purification, and structural characterization of the this compound peptide and its modified analogue, G280-9V. Detailed experimental protocols for solid-phase peptide synthesis, purification by high-performance liquid chromatography, and structural analysis using circular dichroism and nuclear magnetic resonance spectroscopy are presented. This document is intended to serve as a comprehensive resource for researchers and professionals involved in peptide-based drug development and cancer immunology.

Introduction

The this compound peptide, with the amino acid sequence Tyr-Leu-Glu-Pro-Gly-Pro-Val-Thr-Ala (YLEPGPVTA), corresponds to residues 280-288 of the human melanoma antigen gp100. It is a known epitope recognized by cytotoxic T lymphocytes (CTLs) and is restricted by the HLA-A*02:01 major histocompatibility complex (MHC) class I allele. As a tumor-associated antigen, this compound is a key target for the development of peptide-based vaccines and T-cell therapies for melanoma.

A modified version of this peptide, G280-9V, has been developed to enhance its immunogenicity. In this analogue, the C-terminal alanine is replaced with a valine, resulting in the sequence Tyr-Leu-Glu-Pro-Gly-Pro-Val-Thr-Val (YLEPGPVTV). This substitution has been shown to increase the stability of the peptide-MHC complex, leading to a more robust T-cell response.[1]

This guide details the chemical synthesis and structural elucidation of these important immunotherapeutic peptides.

This compound Peptide Synthesis

The chemical synthesis of the this compound peptide and its G280-9V analogue is most commonly achieved through Solid-Phase Peptide Synthesis (SPPS). The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is the preferred method for its high efficiency and the mild conditions required for deprotection.

Experimental Protocol: Fmoc Solid-Phase Peptide Synthesis

This protocol outlines the manual synthesis of the this compound peptide. The synthesis is performed on a solid support resin, typically a Rink Amide resin for a C-terminal amide or a pre-loaded Wang or 2-chlorotrityl chloride resin for a C-terminal carboxylic acid.

Materials:

-

Fmoc-protected amino acids (Fmoc-Tyr(tBu)-OH, Fmoc-Leu-OH, Fmoc-Glu(OtBu)-OH, Fmoc-Pro-OH, Fmoc-Gly-OH, Fmoc-Val-OH, Fmoc-Thr(tBu)-OH, Fmoc-Ala-OH)

-

Rink Amide resin

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine

-

Dichloromethane (DCM)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure® or 1-Hydroxybenzotriazole (HOBt)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Dithiothreitol (DDT)

-

Water, HPLC grade

-

Diethyl ether, cold

Procedure:

-

Resin Swelling: The resin is swelled in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treating with 20% piperidine in DMF for 20 minutes. The resin is then washed thoroughly with DMF.

-

Amino Acid Coupling: The next Fmoc-protected amino acid (3 equivalents) is pre-activated with DIC (3 equivalents) and OxymaPure® (3 equivalents) in DMF and then added to the resin. The coupling reaction is allowed to proceed for 1-2 hours. A Kaiser test can be performed to monitor the completion of the reaction.

-

Washing: The resin is washed with DMF to remove excess reagents and by-products.

-

Chain Elongation: Steps 2-4 are repeated for each subsequent amino acid in the this compound sequence (Ala-Thr(tBu)-Val-Pro-Gly-Pro-Glu(OtBu)-Leu-Tyr(tBu)).

-

Final Fmoc Deprotection: After the final amino acid has been coupled, the terminal Fmoc group is removed using 20% piperidine in DMF.

-

Cleavage and Side-Chain Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups are removed by treating the resin with a cleavage cocktail of TFA/TIS/DDT/water (e.g., 95:2.5:2.5:2.5, v/v/v/v) for 2-3 hours.

-

Peptide Precipitation: The cleaved peptide is precipitated from the TFA solution by the addition of cold diethyl ether.

-

Collection and Drying: The precipitated peptide is collected by centrifugation, washed with cold diethyl ether, and then dried under vacuum.

Synthesis Data

While specific yield data for every synthesis can vary, the following table provides typical expected values for the synthesis of a nonapeptide like this compound using SPPS.

| Parameter | Typical Value |

| Resin Loading | 0.5 - 1.0 mmol/g |

| Amino Acid Equivalents | 3 - 5 eq |

| Coupling Efficiency | >99% per step |

| Crude Peptide Purity | 70 - 90% |

| Overall Yield (crude) | 60 - 80% |

Purification of this compound Peptide

The crude peptide obtained after synthesis contains impurities such as truncated sequences, deletion sequences, and by-products from the cleavage process. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for purifying the target peptide to a high degree of purity.

Experimental Protocol: Reversed-Phase HPLC

Materials:

-

Crude this compound peptide

-

Water, HPLC grade

-

Acetonitrile (ACN), HPLC grade

-

Trifluoroacetic acid (TFA), HPLC grade

-

RP-HPLC system with a preparative C18 column

Procedure:

-

Sample Preparation: The crude peptide is dissolved in a minimal amount of a suitable solvent, often the initial mobile phase composition (e.g., 95% water/5% ACN with 0.1% TFA).

-

Mobile Phase Preparation: Two mobile phases are prepared:

-

Solvent A: 0.1% TFA in water

-

Solvent B: 0.1% TFA in acetonitrile

-

-

Column Equilibration: The C18 column is equilibrated with the initial mobile phase conditions (e.g., 5% Solvent B).

-

Gradient Elution: The peptide is injected onto the column, and a linear gradient of increasing acetonitrile concentration is applied to elute the peptide and separate it from impurities. A typical gradient might be from 5% to 65% Solvent B over 30 minutes.

-

Fraction Collection: Fractions are collected as the peptide elutes from the column, detected by UV absorbance at 220 nm and 280 nm.

-

Purity Analysis: The purity of the collected fractions is analyzed by analytical RP-HPLC.

-

Lyophilization: The pure fractions are pooled and lyophilized to obtain the final purified peptide as a white, fluffy powder.

Purification Data

The following table summarizes typical parameters for the RP-HPLC purification of the this compound peptide.

| Parameter | Typical Value/Condition |

| Column | Preparative C18, 10 µm particle size |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 5-65% B over 30 minutes |

| Flow Rate | 10-20 mL/min (for preparative) |

| Detection Wavelength | 220 nm, 280 nm |

| Final Purity | >95% |

| Overall Yield (purified) | 20 - 40% |

Structural Characterization of this compound Peptide

The structure of the this compound peptide is crucial for its biological activity. The secondary structure is typically analyzed using Circular Dichroism (CD) spectroscopy, while the three-dimensional structure in solution can be determined by Nuclear Magnetic Resonance (NMR) spectroscopy.

Secondary Structure Analysis: Circular Dichroism

CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. The resulting spectrum in the far-UV region (190-250 nm) is sensitive to the secondary structure of the peptide.

Materials:

-

Purified this compound peptide

-

Phosphate buffer (e.g., 10 mM, pH 7.4)

-

CD spectropolarimeter

-

Quartz cuvette with a short path length (e.g., 1 mm)

Procedure:

-

Sample Preparation: A solution of the this compound peptide is prepared in the phosphate buffer at a concentration of approximately 0.1-0.2 mg/mL.

-

Instrument Setup: The CD spectropolarimeter is purged with nitrogen gas, and the lamp is warmed up.

-

Blank Measurement: A spectrum of the buffer alone is recorded.

-

Sample Measurement: The spectrum of the peptide solution is recorded over a wavelength range of 190-260 nm.

-

Data Processing: The buffer spectrum is subtracted from the peptide spectrum, and the resulting data is converted to mean residue ellipticity.

For a short, linear peptide like this compound, the CD spectrum is likely to be characteristic of a random coil structure in aqueous solution. This is typically characterized by a strong negative band near 200 nm. However, the presence of proline residues may introduce some local structural constraints.

Three-Dimensional Structure Determination: NMR Spectroscopy

NMR spectroscopy is a powerful technique for determining the high-resolution three-dimensional structure of peptides in solution. A series of 1D and 2D NMR experiments are performed to assign the resonances of all protons in the peptide and to identify through-space proximities between them.

Materials:

-

Purified, lyophilized this compound peptide

-

Deuterated solvent (e.g., 90% H₂O / 10% D₂O)

-

NMR spectrometer (e.g., 600 MHz or higher)

Procedure:

-

Sample Preparation: The peptide is dissolved in the deuterated solvent to a concentration of 1-5 mM.

-

NMR Data Acquisition: A series of 2D NMR experiments are acquired, including:

-

TOCSY (Total Correlation Spectroscopy): To identify protons within the same amino acid spin system.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance constraints.

-

COSY (Correlation Spectroscopy): To identify scalar-coupled protons.

-

-

Resonance Assignment: The acquired spectra are processed and analyzed to assign all proton resonances to their respective amino acids in the peptide sequence.

-

Structural Calculations: The distance constraints obtained from the NOESY spectra are used as input for structure calculation programs (e.g., CYANA, XPLOR-NIH) to generate a family of 3D structures consistent with the NMR data.

-

Structure Validation: The quality of the calculated structures is assessed using various validation tools.

In solution, the this compound peptide is expected to be highly flexible, adopting an ensemble of conformations rather than a single, well-defined structure. The proline residues will likely induce turns in the peptide backbone. The final output of an NMR structural study would be a set of superimposed structures representing the conformational space sampled by the peptide.

Logical and Experimental Workflows

The following diagrams illustrate the key workflows described in this guide.

Caption: Overall experimental workflow for this compound peptide synthesis and characterization.

Caption: Detailed workflow for Fmoc solid-phase peptide synthesis of this compound.

Immunological Signaling Pathway

The this compound peptide, when presented by an antigen-presenting cell (APC) on an MHC class I molecule, can be recognized by the T-cell receptor (TCR) on a CD8+ cytotoxic T lymphocyte. This recognition event initiates a signaling cascade that leads to the activation of the T-cell and the subsequent killing of the target cell (e.g., a melanoma cell) presenting the same peptide.

Caption: Simplified signaling pathway of this compound recognition by a CD8+ T-cell.

Conclusion

The this compound peptide and its analogues are important tools in the field of melanoma immunotherapy. A thorough understanding of their synthesis and structural properties is essential for the development of effective peptide-based therapeutics. This guide provides a comprehensive overview of the key experimental procedures and expected outcomes, serving as a valuable resource for researchers in this field. The methodologies described herein are well-established and can be adapted for the synthesis and characterization of other immunologically relevant peptides.

References

Part 1: The G280-9V Peptide Epitope (gp100₂₈₀₋₂₈₈)

An In-depth Technical Guide to G280-9 in Immunology and Oncology Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of "this compound" and its relevance in the fields of immunology and oncology. The term "this compound" is associated with two distinct but significant molecular entities: a peptide epitope derived from the melanoma-associated antigen gp100, and a critical cleavage site within Pseudomonas Exotoxin A, which is utilized in the development of immunotoxins for cancer therapy. This document elucidates the scientific basis, experimental applications, and therapeutic potential of both.

The G280-9V peptide, with the amino acid sequence YLEPGPVTA, is a well-characterized HLA-A2-restricted epitope derived from the melanoma-associated antigen glycoprotein 100 (gp100).[1][2] It represents a key target for cytotoxic T lymphocytes (CTLs) in the immune response against melanoma. This peptide has been investigated as a component of cancer vaccines and is frequently used as a positive control in immunological assays.

Quantitative Data on Immunogenicity

The immunogenicity of the G280-9V peptide has been evaluated in several clinical trials. The following tables summarize key findings from these studies.

| Clinical Trial Phase | Number of Patients | Key Findings | Citation |

| Phase I | 22 (high-risk resected melanoma) | CTL responses to gp100(280) detected in 14% of patients. Overall survival of 75% at 4.7 years follow-up. | [1] |

| Phase I | 19 (melanoma) | 5 of 18 patients developed CD8+ cells binding to the gp100(280-288) HLA-A2-restricted tetramer. One patient showed an increase in CD8+ IFN-γ+ cells. | [3] |

| Phase I | 6 (metastatic melanoma) | Peptide-specific immune responses observed in four patients via ELISPOT assay. A significant increase in CD8+ gp100+ CTLs was seen in all patients using an MHC-Dextramer assay. | [4] |

| Phase II | 26 (metastatic melanoma) | T-cell responses to melanoma peptides, including gp100(280-288), were observed in 42% of peripheral blood lymphocytes and 80% of sentinel immunized nodes in patients receiving the vaccine with GM-CSF as an adjuvant. | [5] |

Experimental Protocols

1. Enzyme-Linked Immunospot (ELISPOT) Assay for IFN-γ Secretion

This assay is used to quantify the frequency of antigen-specific, IFN-γ-secreting T cells.

-

Plate Coating: 96-well PVDF membrane plates are pre-wetted with 35% ethanol for one minute, followed by three washes with sterile PBS. The plates are then coated with a capture anti-human IFN-γ monoclonal antibody overnight at 4°C.

-

Cell Plating and Stimulation: Peripheral blood mononuclear cells (PBMCs) or lymphocytes from sentinel nodes are plated in the antibody-coated wells. The G280-9V peptide (YLEPGPVTA) is added at a final concentration of 10-40 µg/mL to stimulate the cells. A negative control (no peptide) and a positive control (e.g., phytohemagglutinin) are included.

-

Incubation: The plates are incubated for 18-48 hours at 37°C in a humidified incubator with 5% CO₂.

-

Detection: After incubation, the cells are washed off, and a biotinylated detection anti-human IFN-γ monoclonal antibody is added to the wells and incubated. This is followed by the addition of streptavidin-alkaline phosphatase and a substrate (e.g., BCIP/NBT), which results in the formation of colored spots at the sites of IFN-γ secretion.

-

Analysis: The spots are counted using an automated ELISPOT reader. The number of spots corresponds to the number of IFN-γ-secreting cells.

2. MHC Class I Stabilization Assay (T2 Cell Assay)

This assay measures the ability of a peptide to bind to and stabilize HLA-A2 molecules on the surface of T2 cells, which are deficient in endogenous antigen presentation.

-

Cell Preparation: T2 cells are cultured overnight at a reduced temperature (e.g., 26°C) to promote the accumulation of "empty" HLA-A2 molecules on the cell surface.

-

Peptide Incubation: The T2 cells are then incubated with varying concentrations of the G280-9V peptide for several hours at 37°C.

-

Staining: The cells are washed and stained with a fluorescently labeled monoclonal antibody specific for HLA-A2 (e.g., BB7.2-FITC).

-

Flow Cytometry: The mean fluorescence intensity (MFI) of the stained cells is measured by flow cytometry. An increase in MFI compared to cells incubated without the peptide indicates that the peptide has bound to and stabilized the HLA-A2 molecules on the cell surface.

Visualizations

Part 2: The G280 Cleavage Site in Pseudomonas Exotoxin A (PE)

The designation "G280" also refers to a critical cleavage site within Pseudomonas Exotoxin A (PE), a potent bacterial toxin. Specifically, the cellular protease furin cleaves PE between arginine 279 (R279) and glycine 280 (G280).[6][7] This cleavage is an essential step in the activation of PE and PE-based immunotoxins, which are engineered proteins that fuse a targeting moiety (e.g., an antibody fragment) to a truncated, cytotoxic portion of PE for the targeted killing of cancer cells.

Mechanism of Action

PE-based immunotoxins bind to target antigens on the surface of cancer cells and are internalized into endosomes. Within the endosomal compartment, furin cleaves the immunotoxin at the G280 site, separating the targeting domain from the cytotoxic domain. The cytotoxic fragment then translocates to the cytosol, where it ADP-ribosylates elongation factor 2 (eEF-2), leading to the inhibition of protein synthesis and subsequent apoptosis of the cancer cell. The importance of this cleavage is highlighted by the significantly reduced toxicity of immunotoxins with mutated, uncleavable G280 sites.

Quantitative Data on Cytotoxicity

The critical role of the G280 cleavage site has been demonstrated through cytotoxicity assays comparing immunotoxins with and without a functional furin cleavage site.

| Immunotoxin | Cell Line | IC₅₀ (pM) | Fold Difference in Activity | Citation |

| SS1-scFv-PE24 (parental) | KLM-1 (pancreatic cancer) | 1.8 | - | [8] |

| SS1-scFv-DS2-PE24 (modified cleavage site) | KLM-1 (pancreatic cancer) | 3.6 | 2-fold reduction | [8] |

| SS1-scFv-DS3-PE24 (modified cleavage site) | KLM-1 (pancreatic cancer) | 3.5 | ~2-fold reduction | [8] |

| SS1-scFv-PE24 (parental) | HAY (mesothelioma) | 1.0 | - | [8] |

| SS1-scFv-DS2-PE24 (modified cleavage site) | HAY (mesothelioma) | 2.0 | 2-fold reduction | [8] |

| SS1-scFv-DS3-PE24 (modified cleavage site) | HAY (mesothelioma) | 2.1 | ~2-fold reduction | [8] |

| TGFα-PE38 (cleavable) | EGF receptor-positive cells | - | 100-500-fold more toxic than non-cleavable mutant | [9] |

| TGFα-PE38 (pre-treated with furin) | LoVo (furin-deficient) | - | 30-fold more toxic than untreated | [9] |

Experimental Protocols

1. Cytotoxicity Assay (e.g., WST-8 or MTT Assay)

This assay measures the viability of cancer cells after treatment with an immunotoxin.

-

Cell Seeding: Cancer cells expressing the target antigen are seeded into 96-well plates and allowed to adhere overnight.

-

Immunotoxin Treatment: The cells are treated with serial dilutions of the immunotoxin (with and without a functional G280 cleavage site) for a defined period (e.g., 72 hours).

-

Viability Reagent Addition: A viability reagent such as WST-8 or MTT is added to each well. Metabolically active cells convert the reagent into a colored formazan product.

-

Absorbance Measurement: The absorbance of the wells is measured using a microplate reader at the appropriate wavelength.

-

Data Analysis: The absorbance values are used to calculate the percentage of viable cells at each immunotoxin concentration. The IC₅₀ (the concentration of immunotoxin that inhibits cell growth by 50%) is determined by plotting the percentage of viable cells against the log of the immunotoxin concentration.

2. In Vitro Furin Cleavage Assay

This assay directly assesses the cleavage of an immunotoxin by furin.

-

Reaction Setup: The purified immunotoxin is incubated with recombinant furin in a suitable reaction buffer at 37°C for a specified time.

-

SDS-PAGE and Western Blotting: The reaction products are separated by SDS-PAGE under reducing conditions. The separated proteins are then transferred to a membrane and probed with an antibody that recognizes a tag on the immunotoxin or the toxin itself.

-

Analysis: The appearance of cleavage products of the expected molecular weight confirms that the immunotoxin is a substrate for furin.

Visualizations

References

- 1. Phase I trial of a melanoma vaccine with gp100(280-288) peptide and tetanus helper peptide in adjuvant: immunologic and clinical outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jpt.com [jpt.com]

- 3. Safety and immunogenicity of a human and mouse gp100 DNA vaccine in a phase I trial of patients with melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phase I clinical trial of the vaccination for the patients with metastatic melanoma using gp100-derived epitope peptide restricted to HLA-A*2402 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2024.sci-hub.se [2024.sci-hub.se]

- 6. Designing the Furin-Cleavable Linker in Recombinant Immunotoxins Based on Pseudomonas Exotoxin A - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Immunologic and therapeutic evaluation of a synthetic peptide vaccine for the treatment of patients with metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Furin-mediated cleavage of Pseudomonas exotoxin-derived chimeric toxins - PubMed [pubmed.ncbi.nlm.nih.gov]

The Origin and Immunological Significance of the G280-9 Peptide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The G280-9 peptide is a key molecule in the field of cancer immunotherapy, particularly in the development of therapeutic vaccines for melanoma. This technical guide provides an in-depth overview of the origin, characteristics, and immunological applications of the this compound peptide and its derivatives. We will delve into the experimental protocols used for its identification and evaluation, present quantitative data on its activity, and illustrate the critical biological pathways in which it is involved.

Origin and Identification of the this compound Peptide

The this compound peptide is a naturally occurring, nine-amino-acid epitope derived from the gp100 protein (also known as Pmel17), a lineage-specific differentiation antigen expressed in normal melanocytes and malignant melanoma cells.[1] The identification of gp100 as a tumor-associated antigen recognized by cytotoxic T lymphocytes (CTLs) paved the way for the discovery of specific peptide epitopes that could be harnessed for targeted cancer therapy.

The this compound peptide corresponds to amino acids 280-288 of the gp100 protein and has the sequence YLEPGPVTA .[2] It is a major histocompatibility complex (MHC) class I-restricted epitope, specifically presented by the HLA-A*0201 allele, which is prevalent in a significant portion of the human population.[2] The identification of this compound was a result of screening gp100 for peptides containing HLA-A2 binding motifs and subsequent confirmation of their recognition by melanoma-specific CTLs.[2]

The G280-9V Variant

To enhance the immunogenicity of the native this compound peptide, a modified version known as G280-9V was developed. In this variant, the valine at position 9 is a modification from the native sequence. This alteration has been shown to increase the binding affinity of the peptide to the HLA-A*0201 molecule, leading to a more robust activation of gp100-specific CD8+ T cells.

Mechanism of Action: The Antigen Presentation Pathway

The therapeutic effect of the this compound peptide is mediated through the cellular immune system, specifically via the activation of cytotoxic T lymphocytes. The process begins with the introduction of the this compound peptide, often loaded onto antigen-presenting cells (APCs) like dendritic cells (DCs), into the body. These APCs process the peptide and present it on their surface via HLA-A*0201 molecules. This peptide-MHC complex is then recognized by the T-cell receptor (TCR) on naive CD8+ T cells, initiating their activation, proliferation, and differentiation into effector CTLs. These CTLs can then recognize and kill melanoma cells that naturally present the endogenous this compound peptide on their surface.

Quantitative Data Summary

The following tables summarize key quantitative data related to the this compound peptide and its use in clinical trials.

Table 1: HLA-A*0201 Binding Affinity of gp100-derived Peptides

| Peptide | Sequence | Modification | IC50 (nM) | Binding Affinity |

| This compound | YLEPGPVTA | Native | ~500 | Intermediate |

| G209-217 | ITDQVPFSV | Native | >500 | Intermediate |

| G209-2M | IMDQVPFSV | Modified | <500 | High |

| MART-1 (27-35) | AAGIGILTV | Native | ~200 | Intermediate |

Note: IC50 values are approximate and can vary between studies. Lower IC50 values indicate higher binding affinity.[2][3]

Table 2: Clinical Trial Outcomes for gp100 Peptide Vaccines in Advanced Melanoma

| Treatment | Number of Patients | Objective Response Rate (%) | Median Progression-Free Survival (months) | Median Overall Survival (months) | Reference |

| gp100 peptide vaccine + IL-2 | 92 | 16 | 2.2 | 17.8 | [4][5] |

| IL-2 alone | 93 | 6 | 1.6 | 11.1 | [4][5] |

| G280-9V pulsed Dendritic Cells | 12 | 17 (Partial Response) | Not Reported | 37.6 | |

| G280 peptide + Adjuvant | 22 | Not the primary endpoint | Not Reported | 75% at 4.7 years | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the study of the this compound peptide.

Solid-Phase Peptide Synthesis (SPPS) and Purification

Objective: To synthesize and purify the this compound (YLEPGPVTA) peptide.

Methodology:

-

Synthesis: The peptide is synthesized using a standard Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis protocol on a peptide synthesizer.

-

Resin: Rink amide resin is typically used to obtain a C-terminally amidated peptide.

-

Amino Acid Coupling: Fmoc-protected amino acids are sequentially coupled to the growing peptide chain. Activation of the amino acids is achieved using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIEA).

-

Fmoc Deprotection: The Fmoc protecting group is removed from the N-terminus of the growing peptide chain after each coupling step using a solution of piperidine in dimethylformamide (DMF).

-

Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane (TIS) to prevent side reactions.

-

Purification: The crude peptide is purified by reversed-phase high-performance liquid chromatography (RP-HPLC) on a C18 column using a water/acetonitrile gradient containing 0.1% TFA.[7][8]

-

Analysis: The purity and identity of the final peptide product are confirmed by analytical RP-HPLC and mass spectrometry.

Generation of Peptide-Pulsed Dendritic Cells (DCs)

Objective: To prepare this compound peptide-loaded dendritic cells for use as a cancer vaccine.

Methodology:

-

Monocyte Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from a patient's blood by Ficoll-Paque density gradient centrifugation. Monocytes are then purified from the PBMCs by plastic adherence.[9]

-

DC Differentiation: The adherent monocytes are cultured for 5-7 days in RPMI-1640 medium supplemented with granulocyte-macrophage colony-stimulating factor (GM-CSF) and interleukin-4 (IL-4) to induce their differentiation into immature DCs.[9][10]

-

DC Maturation: The immature DCs are matured by adding a cytokine cocktail (e.g., TNF-α, IL-1β, IL-6, and PGE2) to the culture medium for an additional 24-48 hours.

-

Peptide Pulsing: The mature DCs are harvested and incubated with the this compound or G280-9V peptide at a concentration of 10-100 µg/mL for 2-4 hours at 37°C to allow for peptide binding to HLA-A*0201 molecules on the DC surface.

-

Washing and Formulation: The peptide-pulsed DCs are washed to remove excess peptide and then formulated in a sterile saline solution for administration to the patient.

IFN-γ ELISPOT Assay

Objective: To quantify the frequency of this compound-specific, IFN-γ-secreting T cells in a patient's blood.

Methodology:

-

Plate Coating: A 96-well ELISPOT plate is coated with an anti-human IFN-γ capture antibody and incubated overnight at 4°C.

-

Cell Plating: PBMCs isolated from the patient are added to the wells of the ELISPOT plate.

-

Stimulation: The cells are stimulated with the this compound peptide (typically at 10 µg/mL). A negative control (no peptide) and a positive control (a mitogen like phytohemagglutinin) are included.

-

Incubation: The plate is incubated for 18-24 hours at 37°C in a CO2 incubator to allow for cytokine secretion.

-

Detection: The cells are washed away, and a biotinylated anti-human IFN-γ detection antibody is added to the wells, followed by a streptavidin-alkaline phosphatase (ALP) conjugate.

-

Spot Development: A substrate for ALP (e.g., BCIP/NBT) is added, which forms a colored precipitate at the site of IFN-γ secretion, creating a "spot".

-

Analysis: The spots are counted using an automated ELISPOT reader. Each spot represents a single IFN-γ-secreting cell.

Chromium-51 (⁵¹Cr) Release Assay

Objective: To measure the cytotoxic activity of this compound-specific CTLs against melanoma cells.

Methodology:

-

Target Cell Labeling: HLA-A*0201-positive melanoma cells (target cells) are labeled with radioactive ⁵¹Cr by incubating them with Na₂⁵¹CrO₄.

-

Effector Cell Preparation: Effector cells (CTLs) are generated from the patient's PBMCs by in vitro stimulation with the this compound peptide.

-

Co-culture: The ⁵¹Cr-labeled target cells are co-cultured with the effector cells at various effector-to-target (E:T) ratios in a 96-well plate for 4-6 hours.

-

Supernatant Collection: The plate is centrifuged, and the supernatant from each well is collected.

-

Radioactivity Measurement: The amount of ⁵¹Cr released into the supernatant is measured using a gamma counter.

-

Calculation of Cytotoxicity: The percentage of specific lysis is calculated using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

-

Experimental Release: ⁵¹Cr released from target cells co-cultured with effector cells.

-

Spontaneous Release: ⁵¹Cr released from target cells incubated with medium alone.

-

Maximum Release: ⁵¹Cr released from target cells lysed with a detergent.

-

T2 Cell Peptide Binding Assay

Objective: To determine the binding affinity of the this compound peptide to the HLA-A*0201 molecule.

Methodology:

-

Cell Culture: T2 cells, which are deficient in TAP (transporter associated with antigen processing) and have empty HLA-A*0201 molecules on their surface, are used.[11]

-

Peptide Incubation: T2 cells are incubated with varying concentrations of the this compound peptide overnight. This allows the peptide to bind to and stabilize the HLA-A*0201 molecules on the cell surface.[12][13]

-

Staining: The cells are then stained with a fluorescently labeled antibody that specifically recognizes the stable peptide-HLA-A*0201 complex (e.g., BB7.2-FITC).[12][13]

-

Flow Cytometry: The fluorescence intensity of the stained cells is measured by flow cytometry.

-

Data Analysis: The mean fluorescence intensity (MFI) is plotted against the peptide concentration. The concentration of peptide that results in half-maximal MFI is the EC50 value, which is a measure of binding affinity.

Flow Cytometry with Tetramer Staining

Objective: To directly visualize and quantify this compound-specific CD8+ T cells.

Methodology:

-

Cell Preparation: PBMCs are isolated from the patient's blood.

-

Staining: The cells are stained with a cocktail of fluorescently labeled antibodies, including:

-

An antibody against CD8 to identify CD8+ T cells.

-

A this compound/HLA-A0201 tetramer, which is a complex of four HLA-A0201 molecules, each loaded with the this compound peptide, and conjugated to a fluorochrome. This tetramer will bind specifically to the TCRs of this compound-reactive CD8+ T cells.

-

Antibodies against other cell surface markers can be included for further phenotyping.

-

-

Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer.

-

Gating Strategy: A specific gating strategy is employed to identify the population of interest. This typically involves first gating on lymphocytes based on forward and side scatter, then on single cells, then on live cells, and finally on CD8+ T cells. Within the CD8+ population, the cells that are positive for the this compound tetramer are quantified.[14][15][16]

Conclusion

The this compound peptide, derived from the melanoma-associated antigen gp100, is a well-characterized HLA-A*0201-restricted epitope that has been instrumental in the development of peptide-based cancer vaccines. Its ability to elicit a specific cytotoxic T lymphocyte response against melanoma cells has been demonstrated in numerous preclinical and clinical studies. The development of the higher-affinity G280-9V variant further enhances its therapeutic potential. The experimental protocols detailed in this guide provide a framework for the synthesis, evaluation, and application of this important immunotherapeutic agent. Continued research into optimizing peptide vaccine formulations and combination therapies holds promise for improving outcomes for patients with melanoma and other cancers.

References

- 1. Mass-spectrometric evaluation of HLA-A*0201-associated peptides identifies dominant naturally processed forms of CTL epitopes from MART-1 and gp100 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Immunologic and therapeutic evaluation of a synthetic peptide vaccine for the treatment of patients with metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. HLA class I alleles are associated with peptide binding repertoires of different size, affinity and immunogenicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Peptide Vaccine Doubles Clinical Response Rate in Advanced Melanoma [theoncologynurse.com]

- 6. Phase I trial of a melanoma vaccine with gp100(280-288) peptide and tetanus helper peptide in adjuvant: immunologic and clinical outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. bachem.com [bachem.com]

- 8. Increasing molar activity by HPLC purification improves 68Ga-DOTA-NAPamide tumor accumulation in a B16/F1 melanoma xenograft model - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A phase I/IIa clinical trial in stage IV melanoma of an autologous tumor–dendritic cell fusion (dendritoma) vaccine with low dose interleukin 2 - Immucura [immucura.com]

- 10. Dendritic cell vaccines for melanoma: past, present and future - PMC [pmc.ncbi.nlm.nih.gov]

- 11. peptide.com [peptide.com]

- 12. Peptide-binding assay [bio-protocol.org]

- 13. spandidos-publications.com [spandidos-publications.com]

- 14. caltagmedsystems.co.uk [caltagmedsystems.co.uk]

- 15. blog.mblintl.com [blog.mblintl.com]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the G280-9 Peptide: Sequence, Properties, and Experimental Considerations

For Researchers, Scientists, and Drug Development Professionals

Introduction

The G280-9 peptide, a nine-amino-acid epitope derived from the melanoma-associated antigen glycoprotein 100 (gp100), has emerged as a significant target in the field of cancer immunotherapy. This technical guide provides a comprehensive overview of the this compound peptide, including its sequence, physicochemical properties, and its role in eliciting an anti-tumor immune response. Detailed experimental protocols and a summary of key quantitative data are presented to support researchers and drug development professionals in their exploration of this promising immunotherapeutic agent.

Peptide Sequence and Physicochemical Properties

The this compound peptide corresponds to amino acids 280-288 of the human gp100 protein. A modified version, G280-9V, has also been developed to enhance its immunogenicity.

Table 1: Peptide Sequences

| Peptide | Amino Acid Sequence (N-terminus to C-terminus) |

| This compound | YLEPGPVTA |

| G280-9V | YLEPGPVTV |

The physicochemical properties of these peptides are crucial for their synthesis, handling, and biological activity.

Table 2: Physicochemical Properties of this compound and G280-9V

| Property | This compound (YLEPGPVTA) | G280-9V (YLEPGPVTV) |

| Molecular Formula | C43H67N9O13 | C44H70N10O12 |

| Molecular Weight | 946.05 g/mol | 959.1 g/mol |

| Theoretical pI | 4.96 | 5.10 |

| Instability Index | 45.41 (unstable) | 45.41 (unstable) |

| Aliphatic Index | 73.33 | 84.44 |

| Grand average of hydropathicity (GRAVY) | -0.156 | -0.044 |

Immunological Properties and Mechanism of Action

The this compound peptide is a major histocompatibility complex (MHC) class I-restricted epitope, specifically binding to the HLA-A*02:01 allele. This peptide-MHC complex is recognized by the T-cell receptor (TCR) on CD8+ cytotoxic T lymphocytes (CTLs), initiating a signaling cascade that leads to T-cell activation and subsequent killing of melanoma cells expressing gp100.

The G280-9V variant, with a valine substitution at the C-terminus, has been shown to exhibit a higher binding affinity for the HLA-A*02:01 molecule, leading to a more potent anti-tumor T-cell response.

Table 3: Summary of Immunological Data

| Parameter | This compound | G280-9V | Reference |

| HLA-A*02:01 Binding Affinity (IC50) | ~200 nM | ~20 nM | [1] |

| CTL Response in Melanoma Patients | Elicits CTLs in a significant proportion of patients. | Induces a more robust CTL response compared to the native peptide. | [2][3] |

| Clinical Trial Outcomes (in combination with other therapies) | Modest clinical responses observed. | Enhanced clinical responses in some studies. | [2] |

Signaling Pathway

The recognition of the this compound/HLA-A2 complex by the TCR on a CD8+ T-cell triggers a complex intracellular signaling cascade, ultimately leading to T-cell activation, proliferation, and cytotoxic function.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the this compound peptide.

Solid-Phase Peptide Synthesis of YLEPGPVTA

This protocol outlines the manual solid-phase synthesis of the this compound peptide using Fmoc chemistry.

Materials:

-

Rink Amide resin

-

Fmoc-protected amino acids (Fmoc-Tyr(tBu)-OH, Fmoc-Leu-OH, Fmoc-Glu(OtBu)-OH, Fmoc-Pro-OH, Fmoc-Gly-OH, Fmoc-Val-OH, Fmoc-Thr(tBu)-OH, Fmoc-Ala-OH)

-

N,N-Dimethylformamide (DMF)

-

Piperidine

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

HOBt (Hydroxybenzotriazole)

-

N,N-Diisopropylethylamine (DIPEA)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Deionized water

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Acetonitrile (ACN)

-

Solid-phase synthesis vessel

-

Shaker

-

HPLC system with a C18 column

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF, DCM, and MeOH.

-

Amino Acid Coupling: a. Dissolve the first Fmoc-protected amino acid (Fmoc-Ala-OH), HBTU, and HOBt in DMF. b. Add DIPEA to the mixture and pre-activate for 5 minutes. c. Add the activated amino acid solution to the resin and shake for 2 hours. d. Wash the resin with DMF, DCM, and MeOH.

-

Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the sequence (Thr, Val, Pro, Gly, Pro, Glu, Leu, Tyr).

-

Final Deprotection: After the final coupling, perform a final Fmoc deprotection as described in step 2.

-

Cleavage and Side-Chain Deprotection: Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2-3 hours.

-

Peptide Precipitation: Precipitate the cleaved peptide in cold diethyl ether.

-

Purification: Purify the crude peptide by reverse-phase HPLC using a water/acetonitrile gradient containing 0.1% TFA.

-

Lyophilization: Lyophilize the purified peptide fractions to obtain a white powder.

In Vitro T-Cell Stimulation Assay

This protocol describes the stimulation of peripheral blood mononuclear cells (PBMCs) with the this compound peptide to assess T-cell activation.

Materials:

-

Ficoll-Paque

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), L-glutamine, and penicillin/streptomycin

-

Human peripheral blood mononuclear cells (PBMCs) from an HLA-A2 positive donor

-

This compound peptide (lyophilized)

-

Recombinant human Interleukin-2 (IL-2)

-

96-well round-bottom plates

Procedure:

-

PBMC Isolation: Isolate PBMCs from healthy donor blood by Ficoll-Paque density gradient centrifugation.

-

Cell Plating: Plate 2 x 10^5 PBMCs per well in a 96-well round-bottom plate in complete RPMI-1640 medium.

-

Peptide Stimulation: Add the this compound peptide to the wells at a final concentration of 10 µg/mL.

-

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator.

-

IL-2 Addition: After 24 hours, add recombinant human IL-2 to a final concentration of 20 IU/mL.

-

Culture Maintenance: Culture the cells for 7-10 days, adding fresh medium with IL-2 every 2-3 days.

-

Assessment of T-cell Response: After the culture period, T-cell responses can be assessed using assays such as ELISPOT or intracellular cytokine staining for IFN-γ.

ELISPOT Assay for IFN-γ Secretion

This assay quantifies the number of this compound-specific, IFN-γ-secreting T-cells.

References

The Role of Glycoprotein 100 (gp100) in Melanoma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Glycoprotein 100 (gp100), a transmembrane glycoprotein also known as Pmel17 or Silver, is a key protein in the biology of melanoma. Predominantly expressed in melanocytes and melanoma cells, gp100 plays a crucial role in the formation of melanosomes, the organelles responsible for melanin synthesis and storage.[1] Its restricted expression profile makes it a highly attractive target for diagnostic and therapeutic interventions in melanoma. This technical guide provides an in-depth overview of the multifaceted role of gp100 in melanoma, encompassing its biological function, its utility as a biomarker, its central role in the anti-tumor immune response, and its application in the development of targeted therapies and cancer vaccines.

Biological Function of gp100 in Melanoma

Gp100 is a 100 kDa type I transmembrane glycoprotein that is essential for the maturation of melanosomes.[2] It undergoes a series of post-translational modifications and proteolytic cleavages to form amyloid-like fibrils within early-stage melanosomes.[3][4] These fibrils serve as a scaffold for the deposition of melanin, a process critical for pigmentation and the protection of skin cells from UV radiation.[3] In melanoma cells, the expression of gp100 is often upregulated and is considered a hallmark melanocytic differentiation antigen.[3][5] The RNA transcripts of gp100 are highly expressed in melanoma tissue at all stages, even in lesions that are not pigmented (amelanotic).[2] While highly expressed in melanoma, normal melanocytes exhibit significantly lower levels of gp100 mRNA.[6]

gp100 as a Biomarker in Melanoma

The specific expression of gp100 in melanocytic lineages has led to its development as a valuable biomarker for melanoma diagnosis and prognosis.

Diagnostic Immunohistochemistry

Antibodies targeting gp100, such as HMB-45, are routinely used in immunohistochemistry to diagnose melanoma.[2][7] HMB-45 exhibits good specificity for melanocytic lesions, although its sensitivity can vary depending on the tumor stage.[7]

Prognostic Value of Serum gp100

Recent studies have highlighted the potential of soluble gp100 in serum as a prognostic biomarker, particularly in uveal melanoma. Elevated serum gp100 levels have been shown to be an independent predictor of early metastatic risk in uveal melanoma patients, even in the absence of clinically detectable metastases.[3][8][9][10]

Table 1: Prognostic Significance of Serum gp100 in Uveal Melanoma

| Study Parameter | Finding | Reference |

| Patient Cohort | 37 patients with uveal melanoma and no clinical evidence of metastasis at baseline. | [3] |

| Follow-up | Mean of 24.6 months. | [8] |

| Metastasis Rate | 14 patients (37.8%) developed metastases. | [3] |

| Prognostic Cutoff | >1.23 ng/mL (median) associated with shorter metastasis-free survival (P < 0.001). | [8] |

| ROC Analysis AUC | 0.89, indicating excellent discriminative ability. | [3] |

| Optimal Cutoff | 1.387 ng/mL (85.7% sensitivity, 82.6% specificity). | [3] |

| Multivariate Analysis | Serum gp100 remained an independent predictor of metastasis (Odds Ratio = 3849.9). | [3][9] |

The Immune Response to gp100 in Melanoma

Gp100 is a well-established tumor-associated antigen, meaning it can be recognized by the immune system, particularly by cytotoxic T lymphocytes (CTLs).[11] This recognition is a cornerstone of immunotherapy approaches for melanoma.

Antigen Presentation and T-Cell Recognition

Gp100 is processed within melanoma cells and its peptide fragments (epitopes) are presented on the cell surface by Major Histocompatibility Complex (MHC) molecules.[1] Both MHC class I and class II pathways are involved in presenting gp100 epitopes, enabling recognition by both CD8+ cytotoxic T cells and CD4+ helper T cells, respectively.[1][12] The identification of specific immunogenic epitopes, such as gp100:209-217 and gp100:280-288 for HLA-A*0201, has been pivotal for the development of targeted immunotherapies.[13]

gp100 in Melanoma Therapy

The immunogenicity and tumor-restricted expression of gp100 have made it a prime target for various therapeutic strategies, including cancer vaccines and adoptive cell therapies.[14][15]

gp100-Based Cancer Vaccines

Numerous clinical trials have investigated vaccines designed to elicit a T-cell response against gp100. These vaccines often utilize synthetic peptides corresponding to immunogenic gp100 epitopes.

One notable phase III clinical trial evaluated a gp100 peptide vaccine (gp100:209-217(210M)) in combination with high-dose interleukin-2 (IL-2).[16][17] The combination therapy demonstrated a significant improvement in overall clinical response and progression-free survival compared to IL-2 alone.[16][17]

Table 2: Clinical Trial of gp100 Peptide Vaccine plus IL-2

| Outcome | gp100 Vaccine + IL-2 | IL-2 Alone | P-value | Reference |

| Number of Patients | 91 | 94 | N/A | [16] |

| Overall Clinical Response | 16% | 6% | 0.03 | [17] |

| Progression-Free Survival (median) | 2.2 months | 1.6 months | 0.008 | [17] |

| Overall Survival (median) | 17.8 months | 11.1 months | 0.06 | [17] |

Another approach involves DNA vaccines, where a plasmid encoding gp100 is administered to stimulate an immune response. Studies have shown that xenogeneic gp100 DNA (e.g., from a mouse) can induce CD8+ T-cell responses against the human (syngeneic) protein.[13] A pilot clinical trial comparing intramuscular injection with particle-mediated epidermal delivery (PMED) of a mouse gp100 DNA vaccine showed that vaccination induced an immune response in 30% of patients.[13]

Table 3: Immune Response to Xenogeneic gp100 DNA Vaccine

| Immune Response Metric | Result | Reference |

| Patients Analyzed | 27 (Stage IIB-IV Melanoma) | [13] |

| gp100-specific tetramer-reactive CD8+ T-cell response | 4 out of 27 patients (15%) | [18] |

| Increased post-vaccination CD8+ IFN-γ+ cell production | 5 out of 27 patients | [18] |

| Overall Immune Response Rate | 30% of patients | [13] |

Adoptive Cell Therapy (ACT)

Adoptive cell therapy involves isolating a patient's own T cells, expanding them in the laboratory, and in some cases, genetically engineering them to enhance their tumor-fighting capabilities before reinfusing them into the patient.[19] T cells engineered to express a T-cell receptor (TCR) that specifically recognizes a gp100 epitope have shown promise in clinical trials for metastatic melanoma.[19]

Bispecific T-Cell Engagers

A newer class of drugs, known as bispecific T-cell engagers, are designed to simultaneously bind to a tumor antigen and a T-cell surface protein (like CD3), effectively creating a bridge between the cancer cell and the T cell to induce targeted cell killing. Tebentafusp is a first-in-class bispecific protein that targets a gp100 peptide presented by HLA-A*02:01 and the CD3 on T cells.[2][20] It has demonstrated a significant overall survival benefit in patients with metastatic uveal melanoma.[2][20]

Experimental Protocols

Quantification of Serum gp100 by ELISA

This protocol outlines the general steps for measuring gp100 concentration in patient serum using a commercial enzyme-linked immunosorbent assay (ELISA) kit, as described in prognostic studies.[3][10][21]

Methodology:

-

Sample Collection and Preparation: Collect whole blood from patients and separate the serum by centrifugation. Store serum samples at -80°C until analysis.

-

Assay Procedure:

-

Bring all reagents and samples to room temperature before use.

-

Add standards, controls, and patient serum samples to the wells of a microplate pre-coated with a monoclonal antibody specific for gp100.

-

Incubate the plate to allow the gp100 in the samples to bind to the immobilized antibody.

-

Wash the plate to remove unbound substances.

-

Add a biotin-conjugated anti-gp100 antibody and incubate.

-

Wash the plate again.

-

Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate.

-

Wash the plate a final time.

-

Add a substrate solution (e.g., TMB) and incubate to allow color development in proportion to the amount of bound gp100.

-

Stop the reaction with a stop solution.

-

Measure the optical density at a specific wavelength (e.g., 450 nm) using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve by plotting the optical density of the standards against their known concentrations.

-

Determine the concentration of gp100 in the patient samples by interpolating their optical density values on the standard curve.

-

Analysis of gp100-Specific T-Cells by Flow Cytometry

This protocol details the methodology for identifying and phenotyping gp100-specific T-cells from peripheral blood mononuclear cells (PBMCs) of vaccinated patients using tetramer staining and intracellular cytokine staining.[13][22]

Methodology:

-

PBMC Isolation: Isolate PBMCs from patient blood samples using density gradient centrifugation (e.g., with Ficoll-Paque).

-

In Vitro Stimulation (Optional but common): Culture PBMCs with specific gp100 peptides (e.g., gp100:209-217 and gp100:280-288) to expand the population of gp100-specific T-cells.[13]

-

Tetramer Staining:

-

Resuspend PBMCs in a suitable buffer.

-

Incubate the cells with fluorescently labeled MHC-peptide tetramers (e.g., HLA-A*0201-gp100 tetramer) that will bind to T-cell receptors specific for the gp100 epitope.

-

-

Surface Marker Staining:

-

Add a cocktail of fluorescently labeled antibodies against T-cell surface markers to identify T-cell populations and their phenotypes. This typically includes antibodies against CD3, CD8, and memory/effector markers like CCR7 and CD45RA.[13]

-

-

Intracellular Cytokine Staining (for functional analysis):

-

Restimulate the PBMCs with the gp100 peptides in the presence of a protein transport inhibitor (e.g., Brefeldin A).

-

Fix and permeabilize the cells.

-

Stain for intracellular cytokines, such as Interferon-gamma (IFN-γ), using fluorescently labeled antibodies.[13]

-

-

Flow Cytometry Acquisition and Analysis:

-

Acquire the stained cells on a flow cytometer.

-

Analyze the data using appropriate software to quantify the percentage of gp100-specific T-cells (tetramer-positive) within the CD8+ T-cell population and to determine their phenotype (e.g., effector memory: CCR7-CD45RA-) and cytokine production profile (e.g., IFN-γ+).[13]

-

Conclusion

Glycoprotein 100 stands out as a pivotal molecule in the study and treatment of melanoma. Its specific expression in melanocytic cells, coupled with its immunogenicity, has firmly established it as a critical biomarker and a prime therapeutic target. The development of gp100-targeted therapies, from peptide vaccines to sophisticated bispecific T-cell engagers, has already led to significant clinical benefits for melanoma patients. Ongoing research continues to explore novel ways to harness the immune system against this key tumor antigen, promising further advancements in the fight against melanoma. This guide provides a foundational understanding for researchers and drug development professionals aiming to contribute to this rapidly evolving field.

References

- 1. MHC class II presentation of gp100 epitopes in melanoma cells requires the function of conventional endosomes, and is influenced by melanosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Gp-100 as a Novel Therapeutic Target in Uveal Melanoma | MDPI [mdpi.com]

- 3. Serum gp100 as an Independent Prognostic Biomarker in Early-Stage Uveal Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The secreted form of a melanocyte membrane-bound glycoprotein (Pmel17/gp100) is released by ectodomain shedding - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ignytebio.com [ignytebio.com]

- 6. Analysis of Pmel17/gp100 expression in primary human tissue specimens: implications for melanoma immuno- and gene-therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Gp-100 as a Novel Therapeutic Target in Uveal Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Serum gp100 Shows Potential as a Clinical Biomarker for Uveal Melanoma Metastasis - American Academy of Ophthalmology [aao.org]

- 9. researchgate.net [researchgate.net]

- 10. Serum gp100 as an Independent Prognostic Biomarker in Early-Stage Uveal Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. rupress.org [rupress.org]

- 12. aacrjournals.org [aacrjournals.org]

- 13. aacrjournals.org [aacrjournals.org]

- 14. What are gp100 inhibitors and how do they work? [synapse.patsnap.com]

- 15. What are gp100 modulators and how do they work? [synapse.patsnap.com]

- 16. onclive.com [onclive.com]

- 17. researchgate.net [researchgate.net]

- 18. Immunologic Response to Xenogeneic gp100 DNA in Melanoma Patients: Comparison of Particle Mediated Epidermal Delivery with Intramuscular Injection - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ClinicalTrials.gov [clinicaltrials.gov]

- 20. mdpi.com [mdpi.com]

- 21. iovs.arvojournals.org [iovs.arvojournals.org]

- 22. aacrjournals.org [aacrjournals.org]

G280-9: An Obscure Melanoma-Associated Peptide

Initial investigations into the tumor-associated antigen designated as G280-9 have revealed a significant lack of publicly available scientific literature and data. While one commercial vendor lists this compound as a 9-amino acid native epitope peptide expressed on melanoma, there is a notable absence of peer-reviewed research to substantiate its discovery, characterization, and clinical relevance.[1] This scarcity of information prevents the creation of a comprehensive technical guide as requested.

Our extensive search of scientific databases and public repositories did not yield any publications detailing the protein from which this compound is derived, its expression levels in various tumor types, or its immunogenic properties. Furthermore, no information could be found regarding signaling pathways associated with this compound or detailed experimental protocols for its study.

It is plausible that "this compound" represents an internal or proprietary designation for a peptide that has not yet been extensively described in the public domain. Without access to the primary research that identified and characterized this peptide, it is impossible to fulfill the core requirements of providing quantitative data, detailed experimental methodologies, and visualizations of associated biological pathways.

Further research and the publication of primary data by the discovering entity are required before a comprehensive technical guide on this compound as a tumor-associated antigen can be developed.

References

An In-depth Technical Guide on the Core Characteristics of the G280-9 Epitope

For Researchers, Scientists, and Drug Development Professionals

Introduction

The G280-9 epitope, derived from the melanoma-associated antigen gp100 (also known as PMEL or Silver protein), is a key target in the field of cancer immunotherapy. This nonapeptide plays a crucial role in the recognition of melanoma cells by the immune system, specifically by cytotoxic T lymphocytes (CTLs). This technical guide provides a comprehensive overview of the this compound epitope, including its molecular characteristics, immunological properties, and the experimental methodologies used for its study. A particular focus is placed on a modified version of this epitope, G280-9V, which has been engineered to enhance its therapeutic potential.

Core Characteristics of the this compound Epitope

The this compound epitope is located at amino acid positions 280-288 of the human gp100 protein. The native sequence and a clinically significant modified version are detailed below.

| Epitope Name | Amino Acid Sequence | Description |

| This compound (native) | YLEPGPVTA | The naturally occurring peptide sequence presented by melanoma cells. |

| G280-9V (modified) | YLEPGPVTV | A synthetic variant where the C-terminal Alanine (A) is replaced by a Valine (V). This modification enhances the peptide's binding affinity to the HLA-A*02:01 molecule. |

MHC Restriction: The this compound epitope is presented by the Major Histocompatibility Complex (MHC) class I molecule HLA-A*02:01 . This restriction is a critical factor in its use for targeted immunotherapies, as it is only applicable to patients expressing this specific HLA allele.

Quantitative Data: HLA-A*02:01 Binding Affinity

The modification of the this compound epitope to its G280-9V variant was rationally designed to improve its interaction with the peptide-binding groove of the HLA-A*02:01 molecule. This enhanced binding affinity leads to a more stable peptide-MHC complex on the surface of antigen-presenting cells (APCs), which in turn can lead to a more robust activation of epitope-specific CD8+ T cells.

| Peptide | HLA-A*02:01 Binding Affinity (IC50) | Reference |

| This compound (YLEPGPVTA) | ~5 µM | [1] |

| G280-9V (YLEPGPVTV) | Not explicitly quantified in the provided search results, but described as having enhanced binding. | [2][3] |

Note: While the precise IC50 value for G280-9V was not found in the provided search results, the literature consistently describes its enhanced binding affinity as the rationale for its development and use in clinical trials.

Immunological Response

The presentation of the this compound epitope by HLA-A*02:01 on the surface of melanoma cells or professional APCs, such as dendritic cells, can elicit a potent anti-tumor immune response mediated by CD8+ cytotoxic T lymphocytes (CTLs).

T-Cell Receptor Signaling Pathway

The recognition of the this compound/HLA-A*02:01 complex by a specific T-cell receptor (TCR) on a CD8+ T cell initiates a complex intracellular signaling cascade, leading to T-cell activation, proliferation, and effector functions.

References

Initial Studies on G280-9 Immunogenicity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

G280-9 is a synthetic peptide representing the amino acid sequence from position 280 to 288 of the human melanoma-associated antigen gp100. This peptide, with the sequence YLEPGPVTA, is a class I MHC (Major Histocompatibility Complex) HLA-A2-restricted epitope. It is recognized by cytotoxic T lymphocytes (CTLs) and has been a target for cancer vaccine development, particularly for melanoma. Initial studies have revealed its ability to elicit specific T-cell responses, although its inherent immunogenicity is considered relatively low. To enhance its efficacy, a modified version, G280-9V (YLEPGPVTV), was developed with a valine substitution at the C-terminus, which has demonstrated higher binding affinity for the HLA-A2 molecule and improved immunogenicity. This guide provides an in-depth overview of the initial immunogenicity studies of this compound and its analog, G280-9V, summarizing key quantitative data and detailing the experimental protocols used in their evaluation.

Data Presentation

Table 1: Immunogenicity of this compound Peptide Vaccines in Melanoma Patients

| Study/Arm | Adjuvant | Number of Patients | CTL Response Rate (Peripheral Blood) | Helper T-cell Response Rate | Clinical Outcome | Reference |

| Phase I Trial (gp100(280)) | Montanide ISA-51 or QS-21 | 22 | 14% | 79% (to tetanus helper peptide) | 75% overall survival at 4.7 years | [1][2] |

| Multi-peptide Vaccine (gp100 peptides) | GM-CSF | Not specified | 37% (PBL), 83% (SINs) | Not specified | Not specified | [3] |

CTL: Cytotoxic T Lymphocyte; PBL: Peripheral Blood Lymphocytes; SIN: Sentinel Immunized Node; GM-CSF: Granulocyte-Macrophage Colony-Stimulating Factor.

Table 2: Immunogenicity of G280-9V Peptide-Pulsed Dendritic Cell Vaccines

| Study | Dose Level (cells/dose) | Number of Patients | CD8+ Immunity (ELISPOT) | CD8+ Immunity (Tetramer Assay) | High-Avidity CTL Activity | Clinical Response (Partial Response/Stable Disease) | Median Survival | Reference |

| Phase I Trial | 5 x 10^6, 15 x 10^6, 50 x 10^6 | 12 | 67% | 100% | 100% (of 9 tested) | 17% / 25% | 37.6 months | [4] |

Experimental Protocols

G280-9V Peptide-Pulsed Dendritic Cell (DC) Vaccine Preparation

This protocol outlines the generation of autologous dendritic cells pulsed with the G280-9V peptide for patient immunization.

Materials:

-

Peripheral blood mononuclear cells (PBMCs) from the patient

-

X Vivo 15 medium

-

Recombinant human granulocyte-macrophage colony-stimulating factor (GM-CSF)

-

Interleukin-4 (IL-4)

-

G280-9V peptide

-

Tetanus toxoid (for the initial dose)

Procedure:

-

Isolate monocytes from patient PBMCs.

-

Culture the monocytes in X Vivo 15 medium supplemented with GM-CSF (100 units/mL) and IL-4 (20 ng/mL) to differentiate them into immature dendritic cells.

-

Resuspend the dendritic cells at a concentration of 2 x 10^6 cells/mL in a 50 mL conical tube.

-

Add the G280-9V peptide to the cell suspension at a final concentration of 100 µg/mL.

-

For the initial vaccine dose only, add tetanus toxoid to a final concentration of 10 µg/mL.

-

Incubate the mixture for 2 hours at 37°C in a water bath.

-

Centrifuge the cells at 1,200 rpm for 10 minutes at 20°C.

-

Irradiate the peptide-pulsed dendritic cells (25 Gy).

-

The final vaccine product is administered to the patient intravenously within 60 minutes of preparation.[2]

Enzyme-Linked Immunospot (ELISPOT) Assay for IFN-γ Secretion

The ELISPOT assay is a highly sensitive method used to quantify the frequency of antigen-specific, cytokine-secreting T cells.

Materials:

-

96-well PVDF-membrane plates

-

Anti-human IFN-γ capture antibody

-

Biotinylated anti-human IFN-γ detection antibody

-

Streptavidin-Alkaline Phosphatase (or HRP)

-

Substrate (e.g., BCIP/NBT or AEC)

-

Patient PBMCs (cryopreserved or fresh)

-

This compound or G280-9V peptide

-

Positive control (e.g., PHA or a pool of viral peptides)

-

Negative control (irrelevant peptide or medium alone)

-

Culture medium (e.g., RPMI-1640 with 10% FBS)

Procedure:

-

Plate Coating: Coat the 96-well PVDF plates with anti-human IFN-γ capture antibody overnight at 4°C.

-

Blocking: Wash the plates and block with culture medium for 1-2 hours at room temperature.

-

Cell Plating: Add patient PBMCs (typically 2 x 10^5 to 5 x 10^5 cells/well) to the wells.

-

Stimulation: Add the this compound or G280-9V peptide to the respective wells at a final concentration of 10 µg/mL. Include positive and negative controls in separate wells.

-

Incubation: Incubate the plates for 18-24 hours at 37°C in a 5% CO2 incubator.

-

Detection:

-

Wash the plates to remove cells.

-

Add the biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature.

-

Wash the plates and add streptavidin-alkaline phosphatase (or HRP). Incubate for 1 hour.

-

Wash the plates and add the substrate to develop the spots.

-

-

Analysis: Stop the reaction by washing with water. Allow the plate to dry and count the spots using an automated ELISPOT reader. The number of spots corresponds to the number of IFN-γ-secreting cells.[4][5]

⁵¹Chromium (⁵¹Cr) Release Assay for Cytotoxic T Lymphocyte (CTL) Activity

This assay measures the ability of CTLs to lyse target cells presenting the specific peptide-MHC complex.

Materials:

-

Effector cells: Patient-derived CTLs

-

Target cells: HLA-A2 positive cell line (e.g., T2 cells or a melanoma cell line)

-

⁵¹Cr (Sodium Chromate)

-

This compound or G280-9V peptide

-

Culture medium

-

96-well V-bottom plates

-

Gamma counter

Procedure:

-

Target Cell Labeling: Incubate the target cells with ⁵¹Cr for 1-2 hours at 37°C to allow for uptake of the radioisotope.

-

Peptide Pulsing: Wash the labeled target cells and pulse them with the this compound or G280-9V peptide (typically 1 µg/mL) for 1 hour at 37°C.

-

Co-culture:

-

Plate the peptide-pulsed target cells in 96-well V-bottom plates.

-

Add the effector CTLs at various effector-to-target (E:T) ratios.

-

Include control wells for spontaneous release (target cells with medium only) and maximum release (target cells with detergent).

-

-

Incubation: Incubate the plates for 4-6 hours at 37°C.

-

Supernatant Collection: Centrifuge the plates and collect the supernatant from each well.

-

Counting: Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.

-

Calculation of Specific Lysis:

-

% Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

-

Mandatory Visualizations

Caption: Workflow for dendritic cell vaccine preparation and immunogenicity assessment.

Caption: Signaling pathway of this compound peptide presentation and CTL recognition.

References

- 1. Chromium-51 (51Cr) Release Assay to Assess Human T Cells for Functional Avidity and Tumor Cell Recognition [bio-protocol.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Helper T-Cell Responses and Clinical Activity of a Melanoma Vaccine With Multiple Peptides From MAGE and Melanocytic Differentiation Antigens - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 5. ar.iiarjournals.org [ar.iiarjournals.org]

Methodological & Application

Application Notes and Protocols for G280-9 in Melanoma Research

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Extensive research into the molecular drivers of melanoma has identified key signaling pathways that are constitutively activated in this cancer. These pathways, including the MAPK and PI3K/AKT cascades, are frequently deregulated due to mutations in genes such as BRAF, NRAS, and NF1, leading to uncontrolled cell proliferation and survival.[1][2] The development of targeted therapies against these mutated proteins has significantly improved outcomes for many melanoma patients.[3]

This document provides detailed application notes and protocols for the investigation of a novel compound, G280-9, in the context of melanoma. Due to the current lack of publicly available information specifically identifying "this compound," this document will serve as a comprehensive template. The protocols and data presented are based on the well-established mechanism of a BRAF inhibitor, a common class of therapeutic agents for melanoma, and will be referred to as "Hypothetical Compound this compound (a BRAF inhibitor)" for illustrative purposes. Researchers can adapt these methodologies to study the specific mechanism of action of their compound of interest.

Mechanism of Action of Hypothetical Compound this compound (a BRAF inhibitor)